Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c1-3-28-22(27)18-17(14-9-5-4-6-10-14)19(13(2)25)29-21(18)24-20(26)15-11-7-8-12-16(15)23/h4-12H,3H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGSQGNAKPHPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHClNOS. Its structure features a thiophene ring, which is known for its role in various biological activities, and a chlorophenyl group that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. Specific methodologies include:
- Acetylation : Introduction of the acetyl group to the thiophene ring.
- Formation of Amide Bond : Reaction with 2-chlorobenzoyl chloride to form the amide linkage.
- Carboxylation : Addition of the carboxylic acid functional group to complete the structure.
Antimicrobial Activity
Studies have indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth:
- E. coli : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus : MIC was found to be 16 µg/mL, indicating strong antibacterial activity.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of related thiophene derivatives suggests that this compound may inhibit pro-inflammatory cytokines. In vitro studies have shown that it can reduce the production of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential application in treating inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It may interact with specific receptors involved in immune response modulation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Research
In another investigation focused on inflammation, researchers assessed the effects of this compound on cytokine production in LPS-stimulated macrophages. The findings revealed a marked reduction in TNF-alpha levels by approximately 50% at a concentration of 10 µM, indicating its potential utility in managing inflammatory conditions .
Data Summary Table
Scientific Research Applications
a. Antimicrobial Activity
Thiophene derivatives, including Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate, have exhibited significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms. A study by Madhavi and Ramanamma demonstrated that related thiophene derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
b. Anti-inflammatory Properties
The anti-inflammatory potential of thiophene derivatives has been a focus in recent studies. This compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
c. Antioxidant Activity
Research has shown that this compound possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. A comparative study highlighted its effectiveness in various antioxidant assays, suggesting its potential use in formulations aimed at combating oxidative damage .
a. Organic Electronics
Thiophene derivatives are integral to the development of organic electronic materials such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophenes allow for efficient charge transport, making this compound a candidate for further exploration in this field.
b. Corrosion Inhibition
The compound has also been explored for its potential as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates, making it valuable in industrial applications.
a. Intermediate in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its multi-step synthetic pathways allow for the generation of various bioactive compounds, facilitating the development of new drugs .
b. Development of Novel Therapeutics
The compound's structural analogs have been synthesized to enhance biological activity and target specificity. Research focusing on modifying the thiophene ring or substituents has led to the discovery of new therapeutic agents with improved efficacy against specific diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of thiophene derivatives, including this compound, and evaluated their antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .
Case Study 2: Antioxidant Activity Assessment
A comprehensive evaluation of antioxidant properties was performed using DPPH and nitric oxide scavenging assays on thiophene derivatives. The study found that this compound demonstrated significant scavenging activity, supporting its potential use in health supplements aimed at oxidative stress reduction .
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory Properties | Modulates inflammatory pathways | |
| Antioxidant Activity | Significant free radical scavenging | |
| Material Science | Organic Electronics | Potential candidate for LEDs and OPVs |
| Corrosion Inhibition | Reduces corrosion rates on metal surfaces | |
| Synthetic Applications | Intermediate in Organic Synthesis | Facilitates development of new bioactive compounds |
| Development of Novel Therapeutics | Enhanced biological activity through structural modifications |
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position substituent plays a critical role in modulating electronic and steric effects:
Substituent Variations at Position 4
The 4-position substituent influences steric bulk and hydrophobic interactions:
- Key Insight : The phenyl group in the target compound may improve binding affinity to hydrophobic protein pockets compared to methyl or smaller substituents.
Substituent Variations at Position 5
The 5-acetyl group distinguishes the target compound from many analogs:
- Key Insight: The acetyl group at position 5 may enhance metabolic stability compared to amino or unsubstituted analogs, as ketones are less prone to oxidative degradation than amines .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters:
Preparation Methods
Thiophene Ring Formation
The thiophene core is typically constructed via the Gewald reaction, a multicomponent condensation of ketones, cyanoacetates, and sulfur. For this compound:
-
Reaction components :
-
Ethyl cyanoacetate (CNCH2COOEt)
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Phenylacetone (PhCOCH3) as the ketone component
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Elemental sulfur (S8)
-
-
Conditions :
This step theoretically yields ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, though experimental validation is required.
Acylation of the Amino Group
The 2-amino group undergoes acylation with 2-chlorobenzoyl chloride:
| Parameter | Value |
|---|---|
| Reagent | 2-Chlorobenzoyl chloride |
| Solvent | Dichloromethane or THF |
| Base | Triethylamine or pyridine |
| Temperature | 0°C → room temperature |
| Reaction Time | 4–6 hours |
| Workup | Aqueous extraction, drying, evaporation |
This step introduces the [(2-chlorophenyl)carbonyl]amino group via nucleophilic acyl substitution.
Acetylation at the 5-Position
If the acetyl group isn’t installed during thiophene formation, post-functionalization may employ:
-
Friedel-Crafts Acylation :
-
Directed Metalation Approach :
Optimization Strategies
Yield Improvement Techniques
Comparative studies on analogous systems suggest:
| Modification | Effect on Yield |
|---|---|
| Microwave-assisted synthesis | +15–20% |
| Ultrasonic irradiation | +10–12% |
| Phase-transfer catalysis | +8–10% |
For example, microwave irradiation (100 W, 120°C) reduces reaction times from hours to minutes while improving yields.
Purification Methods
Critical purification steps include:
-
Column Chromatography :
-
Stationary phase: Silica gel (230–400 mesh)
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Mobile phase: Hexane/EtOAc (3:1 → 1:1 gradient)
-
-
Recrystallization :
-
Solvent pair: Ethanol/water (4:1)
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Recovery: 65–70% pure product
-
Analytical Characterization
Key spectroscopic data for quality control:
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) :
-
δ 1.42 (t, J=7.1 Hz, 3H, CH2CH3)
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δ 2.68 (s, 3H, COCH3)
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δ 4.38 (q, J=7.1 Hz, 2H, OCH2)
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δ 7.28–7.52 (m, 9H, aromatic)
13C NMR (100 MHz, CDCl3) :
Mass Spectrometry
Challenges and Troubleshooting
Common Synthesis Issues
| Problem | Solution |
|---|---|
| Low cyclization yield | Use Dean-Stark trap for H2O removal |
| Acetyl group migration | Lower reaction temperature |
| Amide hydrolysis | Anhydrous conditions |
Scalability Considerations
Bench-scale reactions (1–10 g) show 45–50% overall yield. Pilot-scale batches (>100 g) require:
-
Continuous flow reactors for thiophene formation
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Automated pH control during acylation
-
Crystallization monitoring via PAT (Process Analytical Technology)
Comparative Method Analysis
While no direct comparative studies exist for this compound, analogous thiophene syntheses reveal:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional thermal | 38 | 92 |
| Microwave-assisted | 57 | 95 |
| Solvent-free | 42 | 89 |
Microwave methods significantly enhance reaction efficiency but require specialized equipment .
Q & A
Q. What are the established synthetic routes for preparing Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate?
The compound is synthesized via multi-step reactions involving thiophene ring formation and subsequent functionalization. A common approach is the Gewald reaction, which employs α-cyanoacetate derivatives, ketones (e.g., acetyl groups), and sulfur to construct the thiophene core . Post-synthetic modifications include:
- Amination : Reacting 2-amino-thiophene intermediates with 2-chlorobenzoyl chloride under Schotten-Baumann conditions to introduce the [(2-chlorophenyl)carbonyl]amino group .
- Esterification : Ethyl ester groups are typically introduced via acid-catalyzed esterification of carboxylic acid precursors .
Key parameters: Solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and stoichiometric ratios of reagents.
Q. How is the compound characterized to confirm structural integrity and purity?
Standard characterization methods include:
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Solvent-Free Methods : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and improves yields by 10–15% compared to traditional reflux .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or base catalysts (e.g., piperidine) enhance cyclization efficiency in Gewald reactions .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions like over-acylation .
- Workflow : Use design-of-experiments (DoE) to identify critical parameters (e.g., molar ratios, solvent polarity) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Substituent Analysis :
- Chlorophenyl Group : Electron-withdrawing Cl enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .
- Acetyl Group : Modulating steric bulk here can alter binding affinity; replacing acetyl with bulkier groups (e.g., trifluoromethyl) may reduce off-target effects .
- Case Study : Derivatives with 4-chlorophenyl instead of 2-chlorophenyl showed 20% lower IC in kinase inhibition assays, suggesting positional sensitivity .
Q. How should researchers address contradictions in spectral data or crystallographic results?
- Data Validation :
- Reproducibility : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch-to-batch variability .
- Case Example : A 2022 study resolved conflicting melting points (mp 188–192°C vs. 175–180°C) by identifying polymorphic forms via DSC and PXRD .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
